molecular formula C17H14O9S B7818074 4-[3,5-Bis(methoxycarbonyl)phenyl]sulfonyloxybenzoic acid

4-[3,5-Bis(methoxycarbonyl)phenyl]sulfonyloxybenzoic acid

Cat. No.: B7818074
M. Wt: 394.4 g/mol
InChI Key: UXSMUKVTPIYLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3,5-Bis(methoxycarbonyl)phenyl]sulfonyloxybenzoic acid is a complex organic compound characterized by its multiple functional groups, including methoxycarbonyl, sulfonyloxy, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,5-Bis(methoxycarbonyl)phenyl]sulfonyloxybenzoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of 3,5-bis(methoxycarbonyl)benzoic acid followed by the introduction of the sulfonyloxy group. The reaction conditions often require strong acids and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Introduction of various functional groups, leading to derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-[3,5-Bis(methoxycarbonyl)phenyl]sulfonyloxybenzoic acid can be employed as a probe to study enzyme activities or as a precursor for bioactive molecules.

Medicine: The compound's potential medicinal applications include its use in drug design and development. Its structural complexity allows for the creation of novel pharmaceuticals with specific biological activities.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-[3,5-Bis(methoxycarbonyl)phenyl]sulfonyloxybenzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3,5-Bis(methoxycarbonyl)benzoic acid: Lacks the sulfonyloxy group.

  • 4-Hydroxy-3,5-bis[(methoxycarbonyl)oxy]benzoic acid: Contains a hydroxyl group instead of the sulfonyloxy group.

Uniqueness: 4-[3,5-Bis(methoxycarbonyl)phenyl]sulfonyloxybenzoic acid is unique due to its combination of functional groups, which provides it with distinct chemical properties compared to similar compounds. This makes it particularly useful in specialized applications where such a combination of functionalities is required.

Properties

IUPAC Name

4-[3,5-bis(methoxycarbonyl)phenyl]sulfonyloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O9S/c1-24-16(20)11-7-12(17(21)25-2)9-14(8-11)27(22,23)26-13-5-3-10(4-6-13)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSMUKVTPIYLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.